1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2,3-dichlorophenyl)-3-(4-fluorophenyl)urea
Uniqueness
1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both dichlorophenyl and fluorophenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with similar compounds .
Properties
Molecular Formula |
C21H12Cl2F2N2 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl2F2N2/c22-15-5-10-18(23)21(11-15)27-20(14-3-8-17(25)9-4-14)12-19(26-27)13-1-6-16(24)7-2-13/h1-12H |
InChI Key |
HBGACMGQUYDKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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